![molecular formula C16H11BO3 B13920204 Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
Naphtho[2,1-b]benzofuran-6-ylboronic acid
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Overview
Description
Naphtho[2,1-b]benzofuran-6-ylboronic acid is a polycyclic aromatic compound featuring a fused naphthobenzofuran core with a boronic acid (-B(OH)₂) substituent at the 6-position. This structural motif combines the π-conjugated system of the naphthobenzofuran scaffold with the versatile reactivity of boronic acids, which are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]benzofuran-6-ylboronic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to facilitate the coupling of an aryl halide with a boronic acid . The reaction typically requires the presence of a base, such as potassium carbonate, and is conducted in an inert atmosphere to prevent oxidation .
Another method involves the direct functionalization of the boronic acid group onto the naphtho[2,1-b]benzofuran core. This can be achieved through boronate esterification, where the boronic acid is formed in situ from a boronate ester precursor .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]benzofuran-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Naphtho[2,1-b]benzofuran-6-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Medicine: Research has explored its use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]benzofuran-6-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases . The naphtho[2,1-b]benzofuran core provides a rigid and planar structure that can interact with various biological targets through π-π stacking and hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogs
Boronic Acid Derivatives
- Benzo[b]naphtho[2,1-d]furan-10-ylboronic acid (CAS 1548470-92-3): Shares a fused aromatic system but differs in the boronic acid position (10-yl vs. 6-yl) and ring connectivity. This compound is commercially available and used in organic synthesis, highlighting the demand for naphthofuran boronic acids as building blocks .
- Dibenzo[b,d]furan-1-ylboronic acid (CAS 162607-19-4): A simpler dibenzofuran analog with boronic acid at the 1-position. Its smaller conjugated system reduces steric hindrance, enhancing reactivity in cross-couplings compared to bulkier naphthobenzofuran derivatives .
Non-Boronic Acid Derivatives
- Naphtho[2,1-b]furan-2-carboxylic acid (CAS 5656-67-7): Features a carboxylic acid group at the 2-position. It exhibits a melting point of 197–199°C and is used as a precursor for bioactive heterocycles, such as pyrazoles and oxadiazoles . Unlike boronic acids, carboxylic acids are more stable but less reactive in cross-couplings.
Table 1: Structural and Functional Comparison of Naphthofuran Derivatives
Physical and Chemical Properties
- Boronic Acids : Exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and stability under inert conditions. Benzo[b]naphtho[2,1-d]furan-10-ylboronic acid has a molecular weight of 626 g/mol and a purity of ≥95% .
- Carboxylic Acids : Higher thermal stability (mp ~200°C) but lower reactivity in coupling reactions compared to boronic acids .
- Fluorophores : Naphtho[2,1-b]furan-based fluorophores show blue emission (λem = 450 nm) and stability under peptide synthesis conditions (e.g., acidolysis, hydrogenation) .
Biological Activity
Naphtho[2,1-b]benzofuran-6-ylboronic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on various research findings.
- Molecular Formula : C₁₆H₁₁BO₃
- Molecular Weight : 262.07 g/mol
- Structure : The compound features a naphtho[2,1-b]benzofuran structure with a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to influence various cellular processes such as:
- Cell Proliferation : The compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest.
- Apoptosis : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.
- Differentiation : The compound may facilitate differentiation in certain cancer cell lines, contributing to reduced malignancy.
A study highlighted that derivatives of naphtho[2,1-b]benzofuran demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating the following:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
- Fungicidal Activity : Inhibits the growth of certain fungal pathogens.
The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Suzuki-Miyaura Cross-Coupling Reaction : This method involves the coupling of aryl halides with boronic acids under palladium catalysis.
- Boronate Esterification : This reaction allows for the formation of boronic esters, which can be hydrolyzed to yield the desired boronic acid.
- Direct Boronic Acid Functionalization : Various functionalization strategies can be employed to introduce the boronic acid group directly onto the naphtho[2,1-b]benzofuran scaffold .
Case Studies and Research Findings
Several studies have investigated the biological activity of naphtho[2,1-b]benzofuran derivatives:
These studies collectively indicate that naphtho[2,1-b]benzofuran derivatives hold potential as therapeutic agents in oncology and infectious diseases.
Properties
Molecular Formula |
C16H11BO3 |
---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[2,1-b][1]benzofuran-6-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14(12)20-16(13)15/h1-9,18-19H |
InChI Key |
XXOGKUPKJUBCRH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C3=C1OC4=CC=CC=C43)(O)O |
Origin of Product |
United States |
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